Ethyl 5-{[4-(2-amino-2-oxoethoxy)-3-bromo-5-ethoxybenzyl]amino}-2-(morpholin-4-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 5-({[3-BROMO-4-(CARBAMOYLMETHOXY)-5-ETHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a brominated phenyl group, a carbamoylmethoxy group, and a morpholine ring. These functional groups contribute to its diverse chemical reactivity and potential biological activity.
Preparation Methods
The synthesis of ETHYL 5-({[3-BROMO-4-(CARBAMOYLMETHOXY)-5-ETHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOATE typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common synthetic route involves the following steps:
Carbamoylation: The addition of a carbamoylmethoxy group to the brominated phenyl ring.
Coupling: The final coupling of the modified phenyl ring with a morpholine-substituted benzoate.
Each of these steps requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control. Industrial production methods may involve optimization of these steps to improve yield and purity.
Chemical Reactions Analysis
ETHYL 5-({[3-BROMO-4-(CARBAMOYLMETHOXY)-5-ETHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
ETHYL 5-({[3-BROMO-4-(CARBAMOYLMETHOXY)-5-ETHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOATE has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: Research on this compound may lead to the development of new pharmaceuticals with therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial properties.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 5-({[3-BROMO-4-(CARBAMOYLMETHOXY)-5-ETHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s functional groups allow it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
ETHYL 5-({[3-BROMO-4-(CARBAMOYLMETHOXY)-5-ETHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOATE can be compared with other similar compounds, such as:
ETHYL 4-({[(3-MORPHOLINOPROPYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE: This compound has a similar benzoate structure but differs in the substituents on the phenyl ring and the presence of a carbothioyl group.
3,4-FORMYL-SUBSTITUTED PHENYLBORONIC ACIDS: These compounds share the phenylboronic acid core but differ in the formyl substituents and their reactivity.
INDOLE DERIVATIVES: Indole derivatives have a different core structure but may share similar biological activities and applications.
The uniqueness of ETHYL 5-({[3-BROMO-4-(CARBAMOYLMETHOXY)-5-ETHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOATE lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C24H30BrN3O6 |
---|---|
Molecular Weight |
536.4 g/mol |
IUPAC Name |
ethyl 5-[[4-(2-amino-2-oxoethoxy)-3-bromo-5-ethoxyphenyl]methylamino]-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C24H30BrN3O6/c1-3-32-21-12-16(11-19(25)23(21)34-15-22(26)29)14-27-17-5-6-20(28-7-9-31-10-8-28)18(13-17)24(30)33-4-2/h5-6,11-13,27H,3-4,7-10,14-15H2,1-2H3,(H2,26,29) |
InChI Key |
BENPHXLGJMJRLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)CNC2=CC(=C(C=C2)N3CCOCC3)C(=O)OCC)Br)OCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.